molecular formula C11H15N B12963883 (R)-4,5-Dimethyl-2,3-dihydro-1H-inden-1-amine

(R)-4,5-Dimethyl-2,3-dihydro-1H-inden-1-amine

Cat. No.: B12963883
M. Wt: 161.24 g/mol
InChI Key: GHOZIXFMYPCSBJ-LLVKDONJSA-N
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Description

®-4,5-Dimethyl-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with a unique structure that includes a bicyclic indenyl framework. This compound is of interest in various fields of chemistry and pharmacology due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4,5-Dimethyl-2,3-dihydro-1H-inden-1-amine typically involves the reduction of the corresponding ketone or imine precursor. One common method is the catalytic hydrogenation of 4,5-dimethyl-2,3-dihydro-1H-inden-1-one using a chiral catalyst to ensure the desired enantiomer is obtained. The reaction conditions often include the use of hydrogen gas at elevated pressures and temperatures, along with a suitable solvent such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of ®-4,5-Dimethyl-2,3-dihydro-1H-inden-1-amine may involve continuous flow processes to enhance efficiency and yield. Catalysts such as palladium on carbon (Pd/C) or rhodium-based catalysts are commonly employed. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and hydrogen flow to ensure consistent production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-4,5-Dimethyl-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: Further reduction can lead to the formation of secondary or tertiary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using Pd/C or rhodium catalysts under hydrogen gas.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

®-4,5-Dimethyl-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of drugs targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-4,5-Dimethyl-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, leading to inhibition or activation of the target. The indenyl framework provides structural rigidity, enhancing the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Similar Compounds

    (S)-4,5-Dimethyl-2,3-dihydro-1H-inden-1-amine: The enantiomer of the compound with similar chemical properties but different biological activities.

    4,5-Dimethyl-2,3-dihydro-1H-inden-1-one: The ketone precursor used in the synthesis of the amine.

    4,5-Dimethyl-1H-indene: A related compound with a similar indenyl framework but lacking the amine group.

Uniqueness

®-4,5-Dimethyl-2,3-dihydro-1H-inden-1-amine is unique due to its chiral nature and the presence of both an amine group and an indenyl framework. This combination of features makes it a valuable intermediate in asymmetric synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C11H15N

Molecular Weight

161.24 g/mol

IUPAC Name

(1R)-4,5-dimethyl-2,3-dihydro-1H-inden-1-amine

InChI

InChI=1S/C11H15N/c1-7-3-4-10-9(8(7)2)5-6-11(10)12/h3-4,11H,5-6,12H2,1-2H3/t11-/m1/s1

InChI Key

GHOZIXFMYPCSBJ-LLVKDONJSA-N

Isomeric SMILES

CC1=C(C2=C(C=C1)[C@@H](CC2)N)C

Canonical SMILES

CC1=C(C2=C(C=C1)C(CC2)N)C

Origin of Product

United States

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